molecular formula C7H7ClN2O B2589773 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine CAS No. 1260669-93-9

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

Cat. No.: B2589773
CAS No.: 1260669-93-9
M. Wt: 170.6
InChI Key: FPVPWVMJFMWDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine (CAS 1260671-77-9) is a fused heterocyclic compound featuring a pyran ring fused to a pyrimidine ring at positions 4 and 3 (Figure 1). The chlorine atom at position 2 contributes to its electronic and steric properties, making it a versatile intermediate in medicinal chemistry for kinase inhibitor development . Its molecular formula is C₇H₇ClN₂O, with a molecular weight of 170.60 g/mol. The compound’s reactivity and binding affinity are influenced by the chloro substituent, which acts as a halogen bond donor and modulates electron density in the pyrimidine ring .

Properties

IUPAC Name

2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVPWVMJFMWDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(N=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260669-93-9
Record name 2-chloro-5H,7H,8H-pyrano[4,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with an appropriate aldehyde in the presence of a base, leading to the formation of the pyrano ring through a cyclization process . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing production costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Chemical Reaction Mechanisms

1.1 Nucleophilic Substitution Reactions
The chlorine atom at the 2-position of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine facilitates nucleophilic substitution under basic conditions. For example, reaction with hydrazine hydrate in ethanol leads to the formation of 5-imino-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives . This substitution is driven by the electron-withdrawing effect of the pyrimidine ring, enhancing the reactivity of the Cl atom.

1.2 Cycloaddition Reactions
The compound participates in Michael addition reactions with activated alkenes. For instance, when reacted with benzylidenemalononitrile, a tandem Michael addition and intramolecular cyclization occurs, forming tricyclic fused heterocycles like pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine-7-carbonitrile .

1.3 Dimroth Rearrangement
Heating chloroacetimide derivatives of this compound induces a Dimroth rearrangement, resulting in the formation of fused tricyclic products. For example, compound 19 undergoes cyclization and rearrangement to yield 22 .

Structural and Biological Insights

3.1 Molecular Properties

  • Molecular Formula : C₈H₈ClN₂O

  • Molecular Weight : 170.59 g/mol

  • Key Structural Features : Fused pyrano-pyrimidine core with a chlorine substituent at position 2, contributing to electronic effects and reactivity.

3.2 Biological Activity

  • Antimicrobial Properties : Pyrano[4,3-D]pyrimidine derivatives exhibit antimicrobial and antitumor activities, attributed to interactions with enzymes or DNA .

  • Anticancer Potential : Studies on related compounds show inhibition of Aurora-A kinase and microtubule disruption, leading to apoptosis in cancer cells .

Reaction Pathways and Mechanisms

4.1 Formation of Tricyclic Derivatives
The reaction sequence for forming 22 involves:

  • Chloroacetimide Formation : Reaction of 8b with chloroacetyl chloride under reflux.

  • Cyclization : Melting with ammonium acetate induces cyclization via a Dimroth rearrangement .

4.2 Hydrazine-Mediated Transformations
Hydrazine hydrate reacts with the compound to form imino derivatives, expanding its utility in heterocyclic chemistry .

Scientific Research Applications

Medicinal Chemistry

Research has indicated that derivatives of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine exhibit significant biological activities, including:

  • Antitumor Activity : Compounds derived from this structure have been studied as potential inhibitors against Poly(ADP-ribose) polymerases (PARP-1), which are crucial in DNA repair mechanisms. Inhibitors targeting PARP-1 can enhance the efficacy of chemotherapeutic agents by compromising cancer cell DNA repair capabilities .
  • Antimicrobial Properties : The compound's antimicrobial characteristics suggest potential applications in developing agrochemicals aimed at protecting crops from pathogens. Its ability to modulate enzyme activity or receptor functions can lead to therapeutic effects against various microbial strains.

Agricultural Chemistry

The antimicrobial properties of this compound may be harnessed for agricultural applications. By developing agrochemicals based on this compound, researchers aim to create effective solutions for crop protection against fungal and bacterial diseases.

Case Studies

Several studies have documented the synthesis and evaluation of derivatives of this compound:

StudyFocusFindings
Synthesis of Pyrano DerivativesDeveloped novel pyrano[2,3-d]pyrimidine derivatives as PARP-1 inhibitors; showed promising anti-proliferative activity against cancer cell lines MCF-7 and HCT116.
Antioxidant and Anticancer ActivitiesSynthesized various pyrano derivatives demonstrating considerable antioxidant and anticancer properties; structures confirmed via spectroscopic methods.
Agricultural ApplicationsExplored the potential of this compound in developing new agrochemicals with antimicrobial efficacy against crop pathogens.

Synthetic Routes

Numerous synthetic pathways have been established for creating this compound and its derivatives. Common methods include:

  • Refluxing with formamide : This method has been employed to yield pyranodipyrimidine derivatives.
  • Reactions with carbon disulfide : This approach facilitates the formation of various functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. . The exact pathways and molecular targets depend on the specific derivatives and their structural modifications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

Pyrano[4,3-d]pyrimidine Derivatives
  • 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine (CAS 1266689-60-4) Molecular Formula: C₁₃H₁₀Cl₂N₂O Key Feature: A 4-chlorophenyl group at position 2 introduces aromaticity and enhances lipophilicity (logP ~3.2), improving membrane permeability compared to the parent compound . Application: Used in kinase inhibitor synthesis due to its bulky substituent, which may optimize binding to hydrophobic pockets in enzymes .
Pyrano[4,3-b]pyridine Derivatives
  • 2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile Molecular Formula: C₁₂H₁₃ClN₂O Key Feature: Replacement of pyrimidine with a pyridine ring alters hydrogen-bonding capacity. The carbonitrile group (-CN) at position 3 introduces strong electron-withdrawing effects, lowering LUMO energy and increasing electrophilicity .

Substituent-Driven Modifications

  • 4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine (CAS 54730-71-1) Molecular Formula: C₁₄H₁₀ClF₃N₂O₂ Key Feature: The trifluoromethoxy group (-OCF₃) enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting drug candidates .
  • 2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (CAS 1566-42-3) Molecular Formula: C₈H₁₀N₂O₂ Key Feature: A ketone at position 4 and methyl at position 2 shift electronic properties. The ketone acts as a hydrogen bond acceptor, contrasting with the chloro group’s halogen bonding .

Electronic and Steric Effects

  • Chlorine vs. Methyl Substituents :
    Chlorine’s electronegativity reduces electron density in the pyrimidine ring, enhancing reactivity toward nucleophiles. Methyl groups, as in CAS 1566-42-3, increase steric bulk without significantly altering electronic properties .

  • HOMO-LUMO Gaps :
    Pyrazolo[4,3-d]pyrimidine analogs exhibit narrow HOMO-LUMO gaps (~1.437 kcal/mol), suggesting similar reactivity profiles. Chloro substituents may further lower LUMO energy, favoring charge-transfer interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine C₇H₇ClN₂O 170.60 Cl at C2 Kinase intermediate
2,4-Dichloro analog (CAS 944902-88-9) C₇H₆Cl₂N₂O 205.04 Cl at C2, C4 Enhanced reactivity
4-Chloro-2-(4-chlorophenyl) analog C₁₃H₁₀Cl₂N₂O 281.14 Cl at C4, 4-Cl-phenyl Improved lipophilicity
2-Methyl-4-one analog (CAS 1566-42-3) C₈H₁₀N₂O₂ 166.18 CH₃ at C2, ketone at C4 Hydrogen-bonding motif

Biological Activity

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine (CAS No. 1260669-93-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

  • Molecular Formula : C7H7ClN2O
  • Molecular Weight : 170.60 g/mol
  • Structure : The compound features a pyrano-pyrimidine core structure that is essential for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several pyrimidine derivatives against different cancer cell lines. The results are summarized in the following table:

CompoundCell LineIC50 (µM)Mechanism of Action
5kHepG240Induces apoptosis via caspase activation
5eMCF-729Cell cycle arrest
5hHCT-11659Inhibition of EGFR and Her2

The most potent compound from this evaluation was identified as 5k , which inhibited key enzymes such as EGFR and Her2 with IC50 values comparable to established tyrosine kinase inhibitors like sunitinib .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives have also been explored extensively.

In Vitro Studies

In vitro assays demonstrated that certain derivatives of this compound significantly inhibited COX-2 activity:

CompoundIC50 (µM)Comparison Standard
Compound 50.04 ± 0.09Celecoxib (0.04 ± 0.01)
Compound 60.04 ± 0.02Celecoxib (0.04 ± 0.01)

These compounds exhibited similar efficacy to celecoxib, a widely used anti-inflammatory drug, indicating their potential as therapeutic agents in inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has also been documented.

Antimicrobial Testing

A study investigated the antimicrobial properties of various pyrimidine compounds against several bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli<100 µg/mL
Compound BS. aureus<100 µg/mL
Compound CK. pneumoniae<100 µg/mL

These results suggest that certain derivatives possess promising antimicrobial activity and could be further developed for clinical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine?

  • Methodological Answer : A widely used approach involves chlorination of the corresponding pyrano-pyrimidinone precursor using phosphorus oxychloride (POCl₃). For example, describes POCl₃-mediated chlorination under reflux conditions (110–115°C, 3–5 hours) to introduce chlorine at the 2-position. Reaction optimization includes stoichiometric control (e.g., 3–5 equivalents of POCl₃) and post-reaction neutralization with ethanol to precipitate the product . Characterization typically involves LC-MS for purity and ¹H/¹³C NMR to confirm substitution patterns.

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Structural elucidation combines spectroscopic techniques:

  • ¹H NMR : Look for aromatic protons in the pyrimidine ring (δ 8.0–9.0 ppm) and dihydropyran protons (δ 2.5–4.0 ppm).
  • ¹³C NMR : The chloro-substituted carbon typically appears at δ 160–170 ppm.
  • Mass Spectrometry : ESI-MS in positive ion mode helps confirm the molecular ion peak (e.g., [M+H]⁺ for C₇H₈ClN₃O).
  • X-ray Crystallography (if crystalline): Resolves bond lengths and angles, as demonstrated in for related pyrimidine derivatives .

Q. What are the key reactivity patterns of the chlorine substituent in this compound?

  • Methodological Answer : The 2-chloro group undergoes nucleophilic substitution reactions. For example:

  • Amination : React with primary/secondary amines (e.g., piperidine) in DMF at 80–100°C to yield 2-amino derivatives.
  • Suzuki Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids to form biaryl analogs.
  • Hydrolysis : Controlled hydrolysis with aqueous NaOH (1–2 M) replaces chlorine with hydroxyl groups. Monitor pH to avoid over-decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in POCl₃-mediated chlorination?

  • Methodological Answer : Critical parameters include:

  • Catalysis : Add catalytic DMF (0.1–0.5 eq) to enhance POCl₃ reactivity.
  • Temperature Gradient : Start at 50°C to dissolve reactants, then ramp to 110°C for completion.
  • Workup : Quench with ice-cold ethanol to minimize byproducts (e.g., phosphorylated impurities). reports yields >80% using this protocol .
  • In-line Analytics : Use FTIR to track POCl₃ consumption (disappearance of P=O stretch at 1280 cm⁻¹).

Q. What computational strategies predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with kinase active sites (e.g., EGFR or CDK2). Focus on hydrogen bonding between the pyrimidine ring and kinase hinge regions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex.
  • SAR Analysis : Compare with analogs (e.g., ’s 4-chloro-pyrrolopyrimidine) to identify substituents enhancing selectivity .

Q. How do substituents on the pyrano ring influence biological activity?

  • Methodological Answer : Systematic SAR studies involve:

  • Ring Saturation : Compare dihydro (7,8-dihydro) vs. fully saturated pyran moieties for metabolic stability.
  • Electron-Withdrawing Groups : Introduce nitro (-NO₂) or cyano (-CN) at the 5-position to modulate electron density and binding.
  • Hybrid Analogs : Fuse with chromene ( ) or thiophene ( ) rings to enhance π-stacking in kinase pockets. Biological validation requires kinase inhibition assays (e.g., ADP-Glo™ for IC₅₀ determination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.